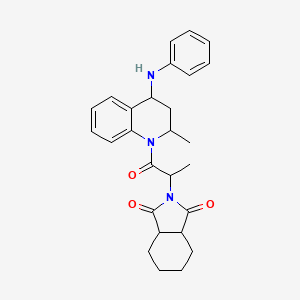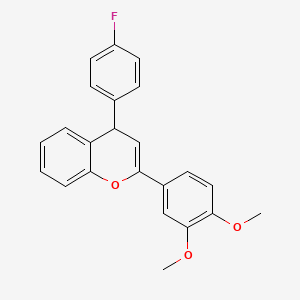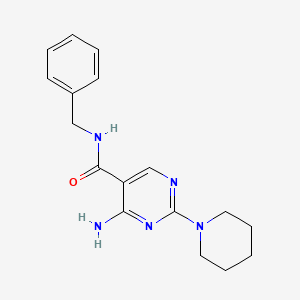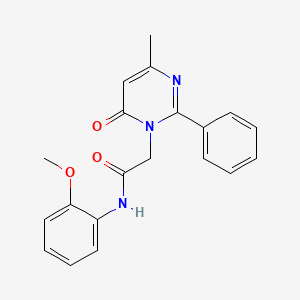
2-(1-methyl-2-(2-methyl-4-(phenylamino)-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-2-(2-methyl-4-(phenylamino)-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a quinoline derivative and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-2-(2-methyl-4-(phenylamino)-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the phenylamino group. The final steps involve the formation of the isoindole ring and the coupling of the two main fragments under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-2-(2-methyl-4-(phenylamino)-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and isoindole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
2-(1-methyl-2-(2-methyl-4-(phenylamino)-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-2-(2-methyl-4-(phenylamino)-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.
Isoindole Derivatives: Compounds with isoindole moieties, such as phthalimide and thalidomide.
Uniqueness
What sets 2-(1-methyl-2-(2-methyl-4-(phenylamino)-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione apart is its combined structure of quinoline and isoindole, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C27H31N3O3 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-[1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C27H31N3O3/c1-17-16-23(28-19-10-4-3-5-11-19)22-14-8-9-15-24(22)29(17)25(31)18(2)30-26(32)20-12-6-7-13-21(20)27(30)33/h3-5,8-11,14-15,17-18,20-21,23,28H,6-7,12-13,16H2,1-2H3 |
InChI Key |
PSCGFZKDBAPWLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C(C)N3C(=O)C4CCCCC4C3=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B11194940.png)
![Ethyl 2-(benzylsulfanyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11194942.png)
![(1Z)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11194952.png)
![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate](/img/structure/B11194955.png)
![N-(4-methoxyphenyl)-7-methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11194964.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B11194973.png)
![4-amino-2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpyrimidine-5-carboxamide](/img/structure/B11194979.png)
![1-[(1-tert-butyl-1H-tetrazol-5-yl)(phenyl)methyl]piperidine](/img/structure/B11194984.png)


![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11195007.png)

![5-[(4-chlorophenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B11195014.png)
